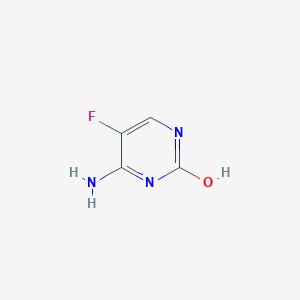

5-Fluorocytosine

描述

Flucytosine is an antifungal agent used to treat severe infections caused by candida and cryptococcus. Flucytosine therapy can cause transient mild-to-moderate serum aminotransferase elevations and has been mentioned as a very rare cause of clinically apparent acute drug induced liver injury.

Flucytosine, also known as ancobon or 5-fluorocystosine, belongs to the class of organic compounds known as halopyrimidines. These are aromatic compounds containing a halogen atom linked to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Flucytosine is a drug which is used for the treatment (in combination with amphotericin b) of serious infections caused by susceptible strains of candida (septicemia, endocarditis and urinary system infections) and/or cryptococcus (meningitis and pulmonary infections). Flucytosine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Flucytosine has been detected in multiple biofluids, such as urine and blood. Within the cell, flucytosine is primarily located in the cytoplasm. Flucytosine can be biosynthesized from cytosine. Flucytosine is a potentially toxic compound.

Structure

3D Structure

属性

IUPAC Name |

6-amino-5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRECTZIEBJDKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O | |

| Record name | flucytosine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Flucytosine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023059 | |

| Record name | Flucytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L | |

| Record name | SID56424024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Flucytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flucytosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystalline solid | |

CAS No. |

2022-85-7 | |

| Record name | Flucytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2022-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucytosine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2022-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flucytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flucytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D83282DT06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flucytosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

295-297 °C (dec), 296 °C | |

| Record name | Flucytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flucytosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 5-Fluorocytosine in Fungal Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorocytosine (5-FC), a fluorinated pyrimidine analogue, stands as a significant, albeit specialized, antifungal agent.[1] Synthesized initially as a potential antineoplastic drug, its true value was later realized in mycology.[2][3] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the antifungal activity of 5-FC. It details the sequential enzymatic conversions required for its activation within the fungal cell, its dual-pronged attack on RNA and DNA synthesis, and the basis for its selective toxicity. Furthermore, this document outlines key experimental protocols for studying its mechanism and presents quantitative data on its efficacy, offering a critical resource for professionals engaged in antifungal research and development.

Core Mechanism of Action: A Stepwise Intracellular Pathway

The antifungal effect of this compound is not intrinsic; it functions as a prodrug that requires intracellular metabolism by the target fungus to exert its cytotoxic effects.[2][4][5] The mechanism can be dissected into several critical steps, which collectively ensure its selective toxicity towards fungal pathogens while largely sparing mammalian host cells.

Fungal Cell Uptake via Cytosine Permease

The journey of 5-FC begins with its transport into the fungal cytoplasm. This process is actively mediated by a specific enzyme, cytosine permease.[2][4][6] This carrier system, which is also responsible for the transport of natural purines and pyrimidines like adenine, hypoxanthine, and cytosine, facilitates the entry of 5-FC into the cell.[4] The expression and functionality of cytosine permease are the first determinants of fungal susceptibility. Mammalian cells lack this specific permease, which constitutes the initial layer of 5-FC's selective toxicity.[1][2]

Conversion to 5-Fluorouracil (5-FU) by Cytosine Deaminase

Once inside the fungal cell, 5-FC undergoes a pivotal conversion: it is rapidly deaminated to 5-Fluorouracil (5-FU) by the enzyme cytosine deaminase.[1][4][6] This enzymatic step is the cornerstone of 5-FC's antifungal specificity. Fungi that possess cytosine deaminase are susceptible, while those lacking the enzyme are inherently resistant.[4] Crucially, mammalian cells do not possess a functional equivalent of this enzyme, preventing the formation of the highly toxic 5-FU and thereby protecting the host from widespread cytotoxicity.[1][2]

Bifurcation of 5-FU Metabolism: Dual Attack on Macromolecular Synthesis

Following its formation, 5-FU is channeled into two primary anabolic pathways that ultimately disrupt the synthesis of RNA and DNA.[1][4] Both pathways are initiated by the enzyme uracil phosphoribosyltransferase (UPRTase), also known as uridine monophosphate pyrophosphorylase.[2][4][6]

Pathway A: Disruption of RNA Synthesis and Protein Production

-

Formation of 5-FUMP: UPRTase converts 5-FU into 5-fluorouridine monophosphate (5-FUMP).[2][4][6]

-

Phosphorylation Cascade: 5-FUMP is subsequently phosphorylated by kinases, first to 5-fluorouridine diphosphate (5-FUDP) and then to its active triphosphate form, 5-fluorouridine triphosphate (5-FUTP).[2][4][6]

-

Incorporation into RNA: FUTP acts as a fraudulent nucleotide, competing with uridine triphosphate (UTP) for incorporation into newly synthesized RNA chains.[1][4] This incorporation of 5-FU into fungal RNA leads to errors in transcription, alters the amino-acylation of tRNA, and ultimately disrupts the synthesis of essential proteins, thereby inhibiting cell growth and replication.[4][6]

Pathway B: Inhibition of DNA Synthesis

-

Formation of 5-FdUMP: In a parallel pathway, 5-FUMP can be converted to 5-fluoro-2'-deoxyuridine monophosphate (5-FdUMP).[2][4][6]

-

Inhibition of Thymidylate Synthase: 5-FdUMP is a potent and specific inhibitor of the enzyme thymidylate synthase.[1][4][7] This enzyme is responsible for the sole de novo pathway for synthesizing thymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[8][9]

-

DNA Synthesis Blockade: By forming a stable ternary complex with thymidylate synthase and its folate cofactor, 5-FdUMP blocks the production of dTMP, a critical precursor for DNA synthesis.[8][9][10] The resulting depletion of the thymidine triphosphate (dTTP) pool starves the cell of a necessary building block for DNA replication and repair, leading to the cessation of cell division.[1][6]

While both pathways contribute to the antifungal effect, their relative importance can vary between fungal species and even strains.[4][11] Studies have shown a positive correlation between 5-FC susceptibility and the inhibition of both RNA and DNA synthesis.[7][11]

Visualizing the Mechanism of Action

To elucidate the intricate molecular cascade, the following diagrams illustrate the core mechanism and a generalized workflow for its study.

Caption: Metabolic activation pathway of this compound in susceptible fungal cells.

Quantitative Data Summary

The efficacy of 5-FC is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. These values are critical for assessing susceptibility and guiding therapeutic strategies.

| Fungal Species | 5-FC MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Candida albicans | ≤0.12 - >64 | 0.12 - 0.5 | 1 - 8 | [12][13] |

| Candida glabrata | ≤0.12 - >64 | 0.25 - 1 | 8 - 32 | [12] |

| Candida parapsilosis | ≤0.12 - 4 | 0.12 | 0.12 | [12] |

| Candida tropicalis | ≤0.12 - >64 | 0.25 | 1 | [12] |

| Cryptococcus neoformans | ≤0.12 - 16 | 0.5 - 1 | 4 - 8 | [13] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values can vary based on testing methodology (e.g., CLSI guidelines) and geographic location of isolates.

Therapeutic and Toxic Concentrations:

Key Experimental Protocols

Investigating the mechanism of 5-FC relies on a variety of biochemical and microbiological assays. The following sections detail the methodologies for key experiments.

Protocol: Cytosine Deaminase Activity Assay (Fluorometric)

This assay quantifies the activity of cytosine deaminase by measuring the production of ammonia as 5-FC is converted to 5-FU.

-

Sample Preparation:

-

Homogenize fungal cells or tissue samples (e.g., 10 mg wet weight) in 100 µL of cold CDA Assay Buffer on ice using a Dounce homogenizer.[16]

-

Incubate the homogenate on ice for 10 minutes.[16]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[16]

-

Collect the supernatant, which contains the crude enzyme extract.[16] Determine protein concentration using a standard method (e.g., BCA assay).[16]

-

-

Reaction Setup (96-well plate format):

-

Prepare a standard curve using known concentrations of ammonium chloride.

-

For each sample, prepare a test well and a sample background control well.

-

Test Wells: Add 2-30 µL of sample supernatant and bring the total volume to 40 µL with CDA Assay Buffer.[16]

-

Background Wells: Add the same amount of sample supernatant and bring the total volume to 50 µL with CDA Assay Buffer (no substrate will be added).[16]

-

Prepare a Master Mix containing the CDA Assay Buffer, a developer, and an OxiRed Probe.

-

Add 10 µL of 5-FC substrate to the Test Wells.[16]

-

Add the Master Mix to all wells (including standards).

-

-

Measurement and Calculation:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence at Ex/Em = 535/587 nm.

-

Subtract the background control reading from the sample reading.

-

Calculate the ammonia concentration using the standard curve.

-

Enzyme activity is typically expressed as nmol/min/mg of protein.

-

Caption: Generalized workflow for a cytosine deaminase activity assay.

Protocol: Thymidylate Synthase (TS) Inhibition Assay

This assay measures the activity of TS by quantifying the conversion of dUMP to dTMP, often using radiolabeled substrates.

-

Enzyme Preparation:

-

Prepare a cell-free extract from fungal protoplasts or cultured cells as described in the deaminase assay.

-

The supernatant containing cytosolic enzymes, including TS, will be used.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 1 mM EDTA, 1 mM DTT).

-

The reaction mixture should contain:

-

Cell extract (source of TS).

-

[⁵-³H]dUMP (radiolabeled substrate).

-

5,10-methylenetetrahydrofolate (CH₂THF, the folate cofactor).

-

For inhibition studies, varying concentrations of 5-FdUMP.

-

-

-

Assay Procedure:

-

Initiate the reaction by adding the cell extract to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA) or by boiling.

-

Add activated charcoal, which binds unreacted [⁵-³H]dUMP but not the released ³H₂O (tritiated water).

-

Centrifuge to pellet the charcoal.

-

-

Quantification:

-

Measure the radioactivity of the supernatant using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of dTMP formed and thus to the TS activity.

-

Calculate the percent inhibition caused by 5-FdUMP relative to a no-inhibitor control.

-

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, based on CLSI M27 guidelines, determines the MIC of 5-FC.

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

-

Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of 5-FC in RPMI 1640 medium in a 96-well microtiter plate. Typical concentration ranges span from 0.125 to 64 µg/mL.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared fungal suspension.

-

Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of 5-FC that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or using a spectrophotometer.

-

Mechanisms of Resistance

The clinical utility of 5-FC monotherapy is limited by the potential for rapid development of resistance.[2][4] Resistance mechanisms directly correlate with the drug's mode of action and can arise from:

-

Impaired Uptake: Mutations in the gene encoding cytosine permease, leading to reduced influx of 5-FC into the cell.[2][4]

-

Deficient Deamination: Loss-of-function mutations in the cytosine deaminase gene (FCY1), preventing the conversion of 5-FC to the active 5-FU.[2][17]

-

Blocked Anabolic Conversion: Mutations in the UPRTase gene (FUR1), which is the most common mechanism of acquired resistance.[4] This prevents the conversion of 5-FU to 5-FUMP, halting both the RNA and DNA inhibition pathways.[2][18]

-

Increased Pyrimidine Synthesis: Upregulation of the de novo pyrimidine synthesis pathway, which increases the pool of competing natural nucleotides and diminishes the relative effect of the fluorinated analogues.[4]

Conclusion

This compound's mechanism of action is a classic example of targeted chemotherapy, exploiting unique biochemical pathways present in fungal cells but absent in their mammalian hosts. Its efficacy is entirely dependent on a multi-step intracellular activation process, beginning with selective uptake and culminating in the dual inhibition of RNA and DNA synthesis. While the emergence of resistance is a significant clinical challenge, a thorough understanding of its molecular action, supported by robust quantitative data and standardized experimental protocols, is essential for optimizing its current use—primarily in combination therapy—and for the development of novel antifungal strategies.

References

- 1. What is the mechanism of Flucytosine? [synapse.patsnap.com]

- 2. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activities of this compound against 8,803 clinical isolates of Candida spp.: global assessment of primary resistance using National Committee for Clinical Laboratory Standards susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The antimycotic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. cda-amc.ca [cda-amc.ca]

- 16. assaygenie.com [assaygenie.com]

- 17. Molecular mechanisms of resistance to this compound in laboratory mutants of Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies on the Mechanism of Resistance to this compound, an Antifungal Agent, in Fungi [jstage.jst.go.jp]

5-Fluorocytosine: A Comprehensive Technical Guide on its Discovery, History, and Core Applications

Introduction

5-Fluorocytosine (5-FC), also known as flucytosine, is a synthetic antimycotic agent that has been a cornerstone in the treatment of severe systemic fungal infections for decades.[1][2] Initially synthesized in 1957 as a potential anti-tumor drug, its potent antifungal properties were discovered four years later.[1][3] This guide provides an in-depth technical overview of the discovery, history, mechanism of action, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The journey of this compound began in 1957 when it was first synthesized as a fluorinated pyrimidine analog with the hope of it being an effective anti-cancer agent.[1][4] However, it did not show significant antineoplastic activity.[4] The pivotal discovery of its antifungal capabilities came in 1961, and by 1968, it was being used to treat human candidiasis and cryptococcosis.[1][4] This marked its transition from a failed anti-cancer candidate to a valuable antifungal drug. This compound was officially approved by the FDA in 1971 for the treatment of severe Candida and Cryptococcus infections.[2]

Mechanism of Action

This compound itself is a prodrug with no intrinsic antifungal activity.[1][5] Its efficacy lies in its selective uptake and metabolism by susceptible fungal cells. The mechanism involves a multi-step intracellular conversion that ultimately disrupts DNA and RNA synthesis in the fungus.[1][5][6]

The key steps are as follows:

-

Uptake: 5-FC is transported into the fungal cell by a specific enzyme called cytosine permease.[1][5]

-

Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase rapidly converts 5-FC to 5-fluorouracil (5-FU).[1][5] Mammalian cells lack this enzyme, which accounts for the selective toxicity of 5-FC towards fungi.[5][6]

-

Inhibition of RNA Synthesis: 5-FU is then converted through a series of phosphorylation steps to 5-fluorouridine triphosphate (FUTP).[5] FUTP is incorporated into fungal RNA, leading to altered aminoacylation of tRNA and inhibition of protein synthesis.[1][5]

-

Inhibition of DNA Synthesis: Alternatively, 5-FU can be converted to 5-fluorodeoxyuridylic acid monophosphate (FdUMP).[6] FdUMP is a potent inhibitor of the enzyme thymidylate synthetase, which is crucial for the synthesis of thymidine, a necessary component of DNA.[5][7] This inhibition disrupts DNA synthesis.[5]

Quantitative Data

Pharmacokinetic Properties

This compound is well-absorbed orally and penetrates various body tissues effectively.[3][8] Its elimination is primarily renal.[3]

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | 75% - 90% | [8][9][10] |

| Protein Binding | 2.9% - 4% | [9][10] |

| Elimination Half-life | 2.4 - 4.8 hours (normal renal function) | [9][11] |

| Excretion | ~90% unchanged in urine | [9] |

| Peak Serum Concentration | 30 - 45 µg/mL (after 150 mg/kg oral dose) | [8] |

| Therapeutic Serum Levels | 25 - 100 µg/mL | [9] |

Antifungal Spectrum and In Vitro Susceptibility

This compound exhibits a broad spectrum of activity against many pathogenic yeasts.[4] The following tables summarize the Minimum Inhibitory Concentrations (MICs) for various Candida and Cryptococcus species.

Table 1: In Vitro Activity of this compound against Candida Species

| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference(s) |

| C. albicans | 0.25 | 1 | 97% | [4] |

| C. glabrata | 0.125 | 0.12 | 99% | [4] |

| C. parapsilosis | 0.25 | 0.25 | 99% | [4] |

| C. tropicalis | 0.25 | 1 | 92% | [4] |

| C. krusei | 8 | 32 | 5% | [4] |

| C. dubliniensis | 0.25 | 0.12 | 100% | [4] |

| C. guilliermondii | 0.25 | 0.5 | 100% | [4] |

| C. kefyr | 1 | 1 | 100% | [4] |

Table 2: In Vitro Activity of this compound against Cryptococcus Species

| Cryptococcus Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| C. neoformans | 0.0625 - 2 | 4 | 8 | [9][12][13] |

| C. gattii | - | 1 | - | [9] |

Experimental Protocols

Synthesis of this compound

One common method for the synthesis of this compound involves the reaction of 2,5-difluoro-4-chloropyrimidine with a proton acid, followed by reaction with ammonia.[14][15]

Materials:

-

2,5-difluoro-4-chloropyrimidine

-

37% aqueous hydrochloric acid

-

33% aqueous ammonia solution

-

Ethanol

-

Water

Procedure:

-

Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% strength aqueous hydrochloric acid at 50°C for 2 hours.[15]

-

After cooling, neutralize the mixture with 33% strength aqueous ammonia solution.[15]

-

Dilute the mixture with 100 ml of ethanol and add a further 20 ml of aqueous 33% strength ammonia solution.[15]

-

Stir the mixture at room temperature for 2 hours.[15]

-

Concentrate the mixture in vacuo.[15]

-

Take up the residue in 60 ml of water.[15]

-

Filter the solid obtained with suction, wash with water, and dry to yield this compound.[15]

References

- 1. This compound in the treatment of experimental candidiasis in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. academic.oup.com [academic.oup.com]

- 4. In Vitro Activities of this compound against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. UpToDate 2018 [doctorabad.com]

- 8. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flucytosine and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flucytosine - Wikipedia [en.wikipedia.org]

- 11. In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. US4703121A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biochemical Metabolism of 5-Fluorocytosine in Yeast

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biochemical pathways, mechanisms of action, and experimental considerations surrounding the metabolism of the antifungal agent 5-Fluorocytosine (5-FC) in yeast. 5-FC serves as a prodrug, and its efficacy is entirely dependent on its conversion into cytotoxic compounds by intracellular fungal enzymes. This selective metabolic activation is the cornerstone of its antifungal activity and a critical area of study for understanding both its therapeutic effects and the development of resistance.

The Core Biochemical Pathway of this compound

The transformation of 5-FC from an inert prodrug to its active forms follows a well-defined metabolic cascade within the yeast cell. This pathway leverages the fungal pyrimidine salvage pathway, which is distinct from that of mammalian cells, providing a basis for selective toxicity.[1]

-

Cellular Uptake: 5-FC is actively transported into the yeast cell by purine-cytosine permeases.[2] The primary transporter is encoded by the FCY2 gene, with homologous genes such as FCY21 and FCY22 also contributing to uptake.[1][3]

-

Deamination to 5-Fluorouracil (5-FU): Once inside the cytoplasm, 5-FC is rapidly deaminated to the cytotoxic compound 5-Fluorouracil (5-FU). This irreversible reaction is catalyzed by the enzyme cytosine deaminase, which is encoded by the FCY1 gene.[1][2][4] The absence of cytosine deaminase in mammalian cells is the primary reason for 5-FC's selective action against fungi.[1][5]

-

Conversion to 5-Fluorouridine Monophosphate (5-FUMP): 5-FU is subsequently converted to 5-Fluorouridine monophosphate (5-FUMP) by the enzyme uracil phosphoribosyltransferase (UPRT), encoded by the FUR1 gene.[1][2][6] This step is crucial as it channels 5-FU into nucleotide metabolism.

-

Anabolic Phosphorylation and Incorporation: 5-FUMP serves as a precursor for two primary downstream pathways that disrupt cellular function:

-

RNA Synthesis Disruption: 5-FUMP is phosphorylated first to 5-Fluorouridine diphosphate (5-FUDP) and then to 5-Fluorouridine triphosphate (5-FUTP).[1][4] FUTP is subsequently incorporated into nascent RNA chains in place of uridine triphosphate (UTP), leading to errors in RNA processing and protein synthesis.[1][2][4]

-

DNA Synthesis Inhibition: Alternatively, 5-FUMP can be converted to 5-Fluorodeoxyuridine monophosphate (5-FdUMP).[1][4] 5-FdUMP is a potent and irreversible inhibitor of thymidylate synthetase, a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP).[1][7][8] The resulting depletion of the cellular dTMP pool severely impairs DNA replication.[8]

-

Logical Flow of Antifungal Action

The antifungal effect of 5-FC is not a direct action but a result of a logical cascade of metabolic events. This sequence begins with selective uptake and culminates in the catastrophic failure of essential cellular processes. Understanding this flow is key to developing synergistic drug combinations and overcoming resistance.

Data Presentation: Key Enzymes and Genes

The metabolism of 5-FC is governed by a small number of key enzymes. Mutations or altered expression of the genes encoding these enzymes are the primary sources of clinical resistance.[1][9]

| Gene Name | Enzyme Name | Function in 5-FC Metabolism | Impact of Loss-of-Function |

| FCY2 (and homologs) | Cytosine Permease | Transports 5-FC across the cell membrane into the cytoplasm. | High-level resistance to 5-FC due to lack of uptake. |

| FCY1 | Cytosine Deaminase | Deaminates 5-FC to 5-FU, the first activation step. | Complete resistance to 5-FC as the prodrug cannot be activated. |

| FUR1 | Uracil Phosphoribosyltransferase (UPRT) | Converts 5-FU to 5-FUMP, committing it to nucleotide pathways. | Resistance to both 5-FC and 5-FU.[10] |

Experimental Protocols & Workflow

Investigating the metabolism of 5-FC requires a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

A typical study to assess 5-FC metabolism and susceptibility involves yeast cultivation, targeted drug treatment, sample processing for analysis, and data interpretation to determine cellular effects.

This protocol determines the Minimum Inhibitory Concentration (MIC) of 5-FC against a yeast strain, providing a quantitative measure of susceptibility.

-

Inoculum Preparation: Culture the yeast strain overnight in a suitable broth (e.g., YPD). Dilute the culture to a standardized concentration (e.g., 5 x 10^6 cells/mL) in RPMI medium.[8]

-

Drug Dilution: Prepare a serial two-fold dilution of 5-FC in a 96-well microtiter plate using RPMI medium. A typical concentration gradient ranges from 256 µg/mL to 0.5 µg/mL.[10]

-

Inoculation: Add the standardized yeast inoculum to each well of the microtiter plate. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

-

Incubation: Incubate the plate at 30-35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of 5-FC that causes a significant inhibition of growth (e.g., ≥50%) compared to the drug-free control, determined visually or with a spectrophotometer.

This protocol uses High-Performance Liquid Chromatography (HPLC) to measure the concentration of 5-FC and its primary metabolite, 5-FU.

-

Sample Collection: Harvest yeast cells and/or the culture supernatant at specific time points after 5-FC administration.

-

Sample Preparation:

-

For intracellular analysis, quench metabolic activity rapidly (e.g., with cold methanol), lyse the cells, and extract metabolites.

-

For supernatant or plasma analysis, separate cells or debris by centrifugation.

-

Perform protein precipitation on the sample using an agent like trichloroacetic acid to remove interfering proteins.[7] Centrifuge to pellet the precipitate.

-

-

HPLC Analysis:

-

Mobile Phase: Prepare an appropriate buffer system (e.g., phosphate buffer).

-

Column: Use a reverse-phase column (e.g., C18).

-

Injection: Inject the clear supernatant from the prepared sample into the HPLC system.

-

Detection: Monitor the eluent using a UV detector at a wavelength suitable for detecting fluoropyrimidines (e.g., 254-280 nm).

-

-

Quantification: Calculate the concentrations of 5-FC and 5-FU by comparing the peak areas from the sample to those of a standard curve generated with known concentrations of each compound.

References

- 1. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Linking uracil base excision repair and 5-fluorouracil toxicity in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of resistance to this compound in laboratory mutants of Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Molecular Targets of 5-Fluorocytosine and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluorocytosine (5-FC), a synthetic fluorinated pyrimidine analog, serves as a prodrug with significant clinical application as an antifungal agent and in cancer therapy through gene-directed enzyme prodrug therapy (GDEPT).[1][2] Its therapeutic efficacy is not inherent but relies on its metabolic conversion to cytotoxic compounds that interfere with essential cellular processes. This technical guide provides a comprehensive overview of the molecular targets of 5-FC and its primary metabolites, focusing on the quantitative aspects of these interactions, detailed experimental methodologies for their characterization, and visualization of the key biochemical pathways.

Metabolic Activation of this compound

The journey of 5-FC from a benign prodrug to a potent cytotoxic agent begins with its selective uptake and metabolic conversion within target cells.

Conversion to 5-Fluorouracil

In susceptible fungal cells and in cancer cells engineered to express the enzyme, 5-FC is actively transported into the cell via cytosine permease.[3][4] Once inside, it is deaminated by cytosine deaminase to form the well-known antimetabolite, 5-fluorouracil (5-FU).[3][4] This conversion is a critical step, as mammalian cells lack a significant level of cytosine deaminase, providing a basis for the selective toxicity of 5-FC.[4] It has been noted, however, that human intestinal microflora can convert 5-FC to 5-FU, which may contribute to systemic toxicity.[5]

Anabolism of 5-Fluorouracil

Following its formation, 5-FU undergoes a series of anabolic reactions to produce three key active metabolites: 5-fluorouridine triphosphate (5-FUTP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), and 5-fluorodeoxyuridine monophosphate (5-FdUMP).[6][7] These metabolites are the ultimate effectors that interact with and disrupt the function of their respective molecular targets.

Molecular Targets and Mechanisms of Action

The cytotoxic effects of 5-FC are mediated by the interaction of its active metabolites with three primary molecular targets: thymidylate synthase, RNA, and DNA.

Thymidylate Synthase (TS)

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][8] The 5-FU metabolite, 5-FdUMP, is a potent inhibitor of TS.[8]

Mechanism of Inhibition: 5-FdUMP acts as a suicide inhibitor by forming a stable ternary covalent complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate.[8][9] This complex effectively blocks the binding of the natural substrate, deoxyuridine monophosphate (dUMP), to the enzyme's active site, thereby halting dTMP production.[9] The depletion of dTMP leads to an imbalance in the deoxynucleotide pool, which ultimately disrupts DNA replication and repair, inducing "thymineless death" in rapidly dividing cells.[8]

Quantitative Data: The inhibitory potency of 5-FdUMP against thymidylate synthase is characterized by its inhibition constant (Ki).

| Cell Line/Organism | Ki for 5-FdUMP (nM) | Reference |

| Colon Cancer Cell Lines (median) | 1.27 | [10] |

| L1210 Leukemia Cells | 0.1 | Not explicitly cited in provided snippets |

| Escherichia coli | 0.33 | Not explicitly cited in provided snippets |

Ribonucleic Acid (RNA)

The metabolite 5-FUTP is structurally similar to uridine triphosphate (UTP) and is recognized by RNA polymerases.

Mechanism of Action: 5-FUTP is incorporated into various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA).[11] The incorporation of this fraudulent nucleotide disrupts normal RNA processing and function.[11] For example, the presence of 5-FU in rRNA can impair ribosome biogenesis and function, while its incorporation into mRNA can affect splicing and translation.[12]

Quantitative Data: The extent of 5-FUTP incorporation into RNA has been quantified in various studies.

| Cell Line/Tissue | 5-FUTP Incorporation Level | Reference |

| Human Colorectal Cancers | Maximal incorporation of ~1.0 pmol/µg RNA at 24h | [3] |

| Murine Colon Tumor | Peak of 10 pmol/µg RNA at 2h | [13] |

Deoxyribonucleic Acid (DNA)

The metabolite 5-FdUTP can be incorporated into DNA by DNA polymerases in place of deoxythymidine triphosphate (dTTP).[14]

Mechanism of Action: The incorporation of 5-FdUTP into the DNA strand introduces a lesion.[14] This abnormal base can lead to DNA strand breaks and triggers DNA repair mechanisms.[14] The subsequent excision of 5-fluorouracil from the DNA by enzymes such as uracil-DNA glycosylase (UNG) can create abasic sites, further contributing to DNA damage and apoptosis.[14]

Quantitative Data: The level of 5-FdUTP incorporation into DNA has been measured in cellular models.

| Cell Line/Tissue | 5-FdUTP Incorporation Level | Reference |

| Human Colorectal Cancers | Maximal incorporation of 127 fmol/µg DNA at 24h | [3] |

| Human Lymphoblasts | ~5 pmoles of FUra per µmole of DNA nucleotide | [15] |

Signaling Pathways Modulated by 5-Fluorouracil Metabolites

The cytotoxic effects of 5-FU and its metabolites are not solely due to the direct inhibition of TS and disruption of nucleic acid integrity. These events trigger a cascade of downstream signaling pathways that ultimately determine the cell's fate. Several key signaling pathways have been identified to be modulated by 5-FU treatment, influencing drug resistance and sensitivity. These include:

-

JAK/STAT Pathway: Aberrant activation of the JAK/STAT pathway is associated with cancer progression and can contribute to 5-FU resistance.[10][16]

-

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation can lead to 5-FU resistance.[16][17]

-

NF-κB Pathway: The NF-κB pathway is involved in inflammation, immunity, and cell survival. Its activation can protect cancer cells from 5-FU-induced apoptosis.[16]

-

Notch Pathway: The Notch signaling pathway is critical for cell-fate decisions, and its alteration can impact the sensitivity of cancer cells to 5-FU.[16]

-

Hedgehog Pathway: The Hedgehog pathway is involved in embryonic development and tissue homeostasis, and its aberrant activation in cancer can contribute to drug resistance.[16]

References

- 1. Chemotherapy - Wikipedia [en.wikipedia.org]

- 2. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identifying a Core RNA Polymerase Surface Critical for Interactions with a Sigma-Like Specificity Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Insights into the RNA-Based Mechanism of Action of the Anticancer Drug 5′-Fluorouracil in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Affinity labeling of Escherichia coli DNA-dependent RNA polymerase with 5-formyl-l-(alpha-D-ribofuranosyl)uracil 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

5-Fluorocytosine: An In-Depth Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC), a synthetic fluorinated pyrimidine analog, has been a component of antifungal therapy for decades.[1][2] Initially synthesized in 1957 as a potential anti-tumor agent, its efficacy against fungal pathogens was soon discovered.[1] Despite the emergence of newer antifungal agents, 5-FC remains a critical tool, particularly in combination therapies, for managing severe systemic mycoses.[2][3] This in-depth technical guide provides a comprehensive overview of the antifungal spectrum of 5-FC, its mechanisms of action and resistance, detailed experimental protocols for its evaluation, and quantitative data on its in vitro activity.

Mechanism of Action

This compound itself is a prodrug, meaning it lacks intrinsic antifungal activity and requires intracellular conversion to its active metabolites.[1][3] The selective toxicity of 5-FC against fungi is primarily due to the presence of fungal-specific enzymes that are absent in mammalian cells.[4][5]

The mechanism of action can be summarized in the following steps:

-

Uptake: 5-FC is transported into the fungal cell by a cytosine permease, encoded by the FCY2 gene.[1][3]

-

Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase (encoded by the FCY1 gene) rapidly deaminates 5-FC to 5-fluorouracil (5-FU).[1][3][5]

-

Inhibition of RNA Synthesis: 5-FU is then converted to 5-fluorouridine triphosphate (FUTP) via a series of phosphorylation steps. FUTP is subsequently incorporated into fungal RNA in place of uridylic acid, leading to errors in protein synthesis and disruption of cellular function.[1][3][5]

-

Inhibition of DNA Synthesis: Alternatively, 5-FU can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of the enzyme thymidylate synthetase.[4][5] This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Inhibition of thymidylate synthetase leads to a depletion of thymidine triphosphate, thereby impairing DNA replication.[4][5]

Mechanisms of Resistance

The development of resistance to 5-FC is a significant clinical concern and is the primary reason it is often used in combination therapy.[6] Resistance can be primary (innate) or secondary (acquired during therapy). The primary mechanisms of resistance involve mutations in the genes encoding the enzymes responsible for 5-FC uptake and metabolism:[7]

-

Loss or reduced activity of cytosine permease (FCY2): This prevents or reduces the uptake of 5-FC into the fungal cell.

-

Deficiency of cytosine deaminase (FCY1): This blocks the conversion of 5-FC to the active compound 5-FU.

-

Deficiency of uracil phosphoribosyltransferase (UPRT), encoded by the FUR1 gene: This enzyme is required for the conversion of 5-FU to its active nucleotide forms.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. The antimycotic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 5. What is the mechanism of Flucytosine? [synapse.patsnap.com]

- 6. Moderate levels of this compound cause the emergence of high frequency resistance in cryptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Intrinsic Resistance Mechanisms to 5-Fluorocytosine in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC), a synthetic fluorinated pyrimidine analog, has been a component of antifungal therapy for decades. Its efficacy relies on its conversion within fungal cells to the toxic antimetabolite 5-fluorouracil (5-FU), which subsequently disrupts both DNA and RNA synthesis.[1][2][3][4][5][6] However, the clinical utility of 5-FC is significantly hampered by the frequent emergence of intrinsic and acquired resistance in a variety of fungal pathogens. Understanding the molecular underpinnings of this resistance is paramount for the development of strategies to overcome it and to inform the design of novel antifungal agents.

This technical guide provides a comprehensive overview of the core intrinsic resistance mechanisms to 5-FC in fungi. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the genetic and biochemical pathways conferring resistance, quantitative data on susceptibility, and methodologies for the experimental investigation of these phenomena.

Core Mechanisms of this compound Action and Resistance

The antifungal activity of 5-FC is contingent on its uptake and metabolic conversion by the fungal cell. Resistance predominantly arises from genetic alterations that disrupt this pathway at several key steps.

The this compound Metabolic Pathway: A Gateway for Antifungal Action

Successful antifungal activity of 5-FC involves a three-step intracellular process:

-

Uptake: 5-FC is actively transported into the fungal cell by purine-cytosine permeases, primarily encoded by the FCY2 gene.[1][2][5][7]

-

Deamination: Inside the cell, the enzyme cytosine deaminase, encoded by the FCY1 gene, converts 5-FC to 5-fluorouracil (5-FU).[1][2][3][4][5][6] This step is critical, as mammalian cells lack a functional cytosine deaminase, providing a degree of selective toxicity.[1][3]

-

Conversion to Toxic Nucleotides: 5-FU is then converted to 5-fluorouridine-5'-monophosphate (5-FUMP) by the enzyme uracil phosphoribosyltransferase (UPRT), encoded by the FUR1 gene.[1][2][3][4][5][6] 5-FUMP is subsequently phosphorylated to 5-fluorouridine triphosphate (5-FUTP) and incorporated into RNA, disrupting protein synthesis. Alternatively, 5-FUMP can be converted to 5-fluorodeoxyuridine monophosphate (5-FdUMP), a potent inhibitor of thymidylate synthase, which ultimately blocks DNA synthesis.[1][3][4][6]

Genetic Basis of Intrinsic Resistance

Intrinsic resistance to 5-FC is most commonly attributed to mutations in the genes encoding the enzymes of the metabolic pathway described above.

-

FCY2 (Cytosine Permease): Mutations leading to a non-functional or absent cytosine permease prevent the uptake of 5-FC into the fungal cell, rendering the drug ineffective.[2][5] Inactivation of FCY2 in Candida lusitaniae has been shown to confer resistance.[8][9]

-

FCY1 (Cytosine Deaminase): Loss-of-function mutations in the FCY1 gene are a frequent cause of 5-FC resistance.[2][5] Without a functional cytosine deaminase, the prodrug 5-FC cannot be converted to its active form, 5-FU. In C. lusitaniae, specific missense mutations in FCY1 have been linked to both 5-FC resistance and cross-resistance with fluconazole.[3]

-

FUR1 (Uracil Phosphoribosyltransferase): Mutations in the FUR1 gene prevent the conversion of 5-FU to the toxic nucleotide 5-FUMP. This is a common mechanism of resistance and often results in cross-resistance to 5-FU.[2][5][10] In Candida albicans, a single nucleotide polymorphism in the FUR1 gene, leading to an amino acid substitution (Arg101Cys), has been strongly associated with clade-specific 5-FC resistance.[3][4][11]

Other Mechanisms of Resistance

While mutations in the core metabolic pathway are predominant, other mechanisms can contribute to 5-FC resistance:

-

Upregulation of the Pyrimidine Salvage Pathway: An increased intracellular pool of native pyrimidines can outcompete the fluorinated analogs for enzymatic binding, thereby diminishing the efficacy of 5-FC.[2][6]

-

Mutations in Non-Canonical Genes: In Cryptococcus gattii, mutations in the UXS1 gene, which is involved in capsule biosynthesis, have been linked to 5-FC resistance.[7][10] The proposed mechanism involves the accumulation of UDP-glucuronic acid, which alters nucleotide metabolism and suppresses the toxicity of 5-FC and 5-FU.[5][10]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to 5-FC susceptibility and resistance in clinically relevant fungal species.

Table 1: this compound MIC Distribution for Common Fungal Pathogens

| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (≤4 µg/mL) | % Resistant (≥32 µg/mL) | Reference |

| Candida albicans | - | 1 | 97 | 3 | [1] |

| Candida glabrata | - | 0.12 | 99 | <1 | [1] |

| Candida parapsilosis | - | 0.25 | 99 | <1 | [1] |

| Candida tropicalis | - | 1 | 92 | - | [1] |

| Candida krusei | - | 32 | 5 | 28 | [1] |

| Cryptococcus neoformans | 4 | 8 | 63 | 1-2 | [2][4] |

| Cryptococcus gattii | 1 | - | - | - | [2] |

Table 2: Frequency of 5-FC Resistance Mechanisms

| Organism | Resistance Mechanism | Frequency | Reference |

| Cryptococcus neoformans | Spontaneous mutation rate | 1.2 x 10-7 to 4.8 x 10-7 per cell | [12][13] |

| Candida glabrata | In vitro resistant mutants on 1 µg/mL 5-FC | 2 x 10-7 | [9][14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 5-FC resistance. The following sections provide outlines for key experimental procedures.

Broth Microdilution Susceptibility Testing for this compound

This method determines the minimum inhibitory concentration (MIC) of 5-FC against a fungal isolate. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.

Materials:

-

Standard 5-FC powder

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal inoculum

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Drug Preparation: Prepare a stock solution of 5-FC in sterile distilled water. Perform serial twofold dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.125 to 64 µg/mL in the microtiter plate wells.

-

Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). Further dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells.

-

Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted 5-FC. Include a drug-free growth control well and a media-only sterility control well.

-

Incubation: Incubate the plates at 35°C for 48 hours.

-

MIC Determination: The MIC is the lowest concentration of 5-FC that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.

Molecular Analysis of Resistance Genes (FCY1, FCY2, FUR1)

This protocol outlines the general workflow for identifying mutations in the key genes associated with 5-FC resistance.

a) DNA Extraction:

-

Culture the fungal isolate in appropriate broth medium.

-

Harvest the cells by centrifugation.

-

Lyse the fungal cells using mechanical (e.g., bead beating) or enzymatic (e.g., lyticase) methods.

-

Extract genomic DNA using a commercial fungal DNA extraction kit or a standard phenol-chloroform extraction protocol.

-

Assess the quality and quantity of the extracted DNA using spectrophotometry and gel electrophoresis.

b) PCR Amplification:

-

Design primers specific to the flanking regions of the FCY1, FCY2, and FUR1 genes of the fungal species of interest.

-

Perform PCR using the extracted genomic DNA as a template, the designed primers, and a high-fidelity DNA polymerase.

-

Optimize PCR conditions (annealing temperature, extension time) for each primer set.

-

Verify the size of the PCR products by agarose gel electrophoresis.

c) DNA Sequencing and Analysis:

-

Purify the PCR products to remove primers and unincorporated nucleotides.

-

Sequence the purified PCR products using Sanger sequencing or next-generation sequencing methods.

-

Align the obtained sequences with the reference wild-type gene sequences from a susceptible strain.

-

Identify any single nucleotide polymorphisms (SNPs), insertions, deletions, or other mutations in the resistant isolates.

-

Analyze the predicted impact of the identified mutations on the protein sequence and function (e.g., missense, nonsense, frameshift mutations).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows discussed in this guide.

Caption: 5-FC metabolic pathway and points of intrinsic resistance.

Caption: Workflow for identifying 5-FC resistance mechanisms.

Conclusion

Intrinsic resistance to this compound in fungi is a well-defined process primarily driven by mutations in the genes responsible for its uptake and metabolism. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for the effective clinical use of 5-FC and for the development of novel antifungal strategies. This guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the core resistance pathways, quantitative data for comparative analysis, and standardized protocols for experimental investigation. Continued research into the nuances of 5-FC resistance, including the role of less common mechanisms and the interplay between different resistance determinants, will be crucial in the ongoing fight against invasive fungal infections.

References

- 1. In Vitro Activities of this compound against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonsense and Missense Mutations in FCY2 and FCY1 Genes Are Responsible for Flucytosine Resistance and Flucytosine-Fluconazole Cross-Resistance in Clinical Isolates of Candida lusitaniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Variables Influencing Susceptibility Testing of Cryptococcus neoformans to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutational Analysis of Flucytosine Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Moderate levels of this compound cause the emergence of high frequency resistance in cryptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 12. This compound resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Research Portal [researchdiscovery.drexel.edu]

5-Fluorocytosine: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC), or flucytosine, is a synthetic antimycotic agent developed in 1957.[1][2] Initially synthesized as a potential anti-tumor drug, its efficacy against tumors was limited, but it was later discovered to have significant antifungal properties.[1] It is a fluorinated pyrimidine analog of cytosine and is primarily used in combination with other antifungal agents, such as amphotericin B, to treat severe systemic mycoses, including those caused by Candida species and Cryptococcus neoformans.[1][3] Monotherapy with 5-FC is often limited due to the risk of developing resistance.[1][3] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and visual pathways to support research and development efforts.

Pharmacokinetics

The clinical efficacy and toxicity of this compound are closely linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME).

Absorption

This compound is well-absorbed following oral administration, with a bioavailability of approximately 75% to 90%.[3][4][5] Peak serum concentrations are typically reached within one to two hours after a single oral dose.[3] While taking the drug with meals can slow the rate of absorption, it does not significantly affect the total amount of drug absorbed.[5]

Distribution

5-FC exhibits wide distribution throughout the body, a characteristic facilitated by its low degree of protein binding (approximately 2-4%).[3][4] The volume of distribution is reported to be between 0.6 and 0.9 L/kg.[3] Notably, it penetrates well into various body fluids and tissues, including the cerebrospinal fluid (CSF), aqueous humor, joints, and peritoneal fluid.[4]

Metabolism

This compound itself is not the active antifungal agent. It is a prodrug that is selectively converted into its active form, 5-fluorouracil (5-FU), within susceptible fungal cells.[1][3] This conversion is catalyzed by the fungal enzyme cytosine deaminase, which is absent in mammalian cells, providing a degree of selective toxicity.[3] While metabolism in human cells is minimal, some conversion of 5-FC to 5-FU can occur, potentially mediated by intestinal microflora, which may contribute to the drug's toxicity.[1][6]

Excretion

The primary route of elimination for this compound is through the kidneys via glomerular filtration, with 75% to 90% of the drug excreted unchanged in the urine.[1][4][5] The elimination half-life in individuals with normal renal function is typically between 3 and 8 hours.[1][4] However, in patients with renal impairment, the half-life can be significantly prolonged, leading to drug accumulation and an increased risk of toxicity.[1]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound.

| Parameter | Value | Reference |

| Bioavailability (Oral) | 75-90% | [3][4][5] |

| Peak Plasma Time | 1-2 hours | [3] |

| Protein Binding | 2-4% | [3][4] |

| Volume of Distribution | 0.6-0.9 L/kg | [3] |

| Elimination Half-life (Normal Renal Function) | 3-8 hours | [1][4] |

| Elimination Half-life (Anuria/ESRD) | Up to 200 hours | [4] |

| Primary Route of Excretion | Renal (75-90% as unchanged drug) | [1][4][5] |

Table 1: Summary of Key Pharmacokinetic Parameters of this compound.

Pharmacodynamics

The antifungal effect of this compound is a result of the intracellular conversion to 5-fluorouracil and its subsequent interference with fungal DNA and RNA synthesis.

Mechanism of Action

-

Uptake: 5-FC is transported into susceptible fungal cells by a specific enzyme called cytosine permease.[1][3]

-

Conversion to 5-FU: Inside the fungal cell, cytosine deaminase rapidly converts 5-FC to 5-fluorouracil (5-FU).[1][3]

-

Inhibition of DNA Synthesis: 5-FU is further metabolized to 5-fluorodeoxyuridine monophosphate (FdUMP).[1] FdUMP is a potent inhibitor of the enzyme thymidylate synthase, which is essential for the synthesis of thymidine, a crucial component of DNA.[2][7] This inhibition disrupts DNA synthesis.

-

Inhibition of RNA and Protein Synthesis: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is then incorporated into fungal RNA in place of uracil.[1][3] This leads to the production of fraudulent RNA, resulting in errors in protein synthesis.[1][7]

The dual mechanisms of disrupting both DNA and protein synthesis contribute to the fungistatic or fungicidal activity of the drug, depending on the organism.[3]

Therapeutic Drug Monitoring

Due to the narrow therapeutic index and the risk of concentration-dependent toxicity, therapeutic drug monitoring (TDM) of this compound is often recommended, especially in patients with renal impairment or those on high-dose or prolonged therapy.[1][8]

| Parameter | Target Concentration | Reference |

| Peak Serum Concentration | 30-80 mcg/mL | [3] |

| Trough Serum Concentration | 25-50 mg/L | [1] |

| Toxic Concentration | >100 mcg/mL | [2][3] |

Table 2: Therapeutic and Toxic Concentrations of this compound.

Experimental Protocols

Antifungal Susceptibility Testing: Disk Diffusion Method

This method is used to determine the susceptibility of yeast isolates to this compound.

Materials:

-

Yeast Morphology Agar (YMA) supplemented with 0.25 mg/dL thiamine.[9][10]

-

This compound disks (e.g., 1 µg and 10 µg).[9]

-

Inoculum of the yeast isolate standardized to a 0.5 McFarland turbidity standard.

-

Sterile swabs.

-

Incubator at 30°C.

-

Calipers for measuring zone diameters.

Procedure:

-

A sterile swab is dipped into the standardized inoculum and streaked evenly across the surface of the YMA plate.

-

The this compound disk is placed on the inoculated agar surface.[10]

-

The plate is incubated at 30°C for 24 to 72 hours.[10]

-

The diameter of the zone of inhibition around the disk is measured to the nearest millimeter.[10]

-

The zone diameter is correlated with the minimal inhibitory concentration (MIC) to determine if the isolate is susceptible, intermediate, or resistant.[9]

Determination of this compound Concentration in Serum: Bioassay

This method is used for therapeutic drug monitoring.

Materials:

-

Yeast nitrogen base agar.[11]

-

Indicator organism (e.g., a susceptible strain of Candida albicans).[12]

-

Patient serum samples.

-

This compound standards of known concentrations.

-

Sterile cylinders or wells.

-

Incubator.

Procedure:

-

A lawn of the indicator organism is prepared on the surface of the yeast nitrogen base agar plate.

-

Sterile cylinders are placed on the agar surface, or wells are cut into the agar.

-

Known concentrations of this compound standards and patient serum samples are added to the cylinders or wells.

-

The plates are incubated to allow for diffusion of the drug and growth of the yeast.

-

The diameter of the zone of inhibition around each cylinder/well is measured.

-

A standard curve is generated by plotting the zone diameters of the standards against their known concentrations.

-

The concentration of this compound in the patient's serum is determined by interpolating the zone diameter of the patient sample on the standard curve.

Visualizations

Mechanism of Action of this compound

Caption: Intracellular pathway and mechanism of action of this compound.

Metabolic Pathway of this compound to Active Metabolites

Caption: Metabolic conversion of this compound to its active metabolites.

Experimental Workflow for Therapeutic Drug Monitoring

Caption: A typical experimental workflow for this compound TDM.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Flucytosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. UpToDate 2018 [doctorabad.com]

- 4. reference.medscape.com [reference.medscape.com]

- 5. Flucytosine - Wikipedia [en.wikipedia.org]

- 6. Evidence for conversion of this compound to 5-fluorouracil in humans: possible factor in this compound clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Flucytosine? [synapse.patsnap.com]

- 8. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal activity of this compound as measured by disk diffusion susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Rapid, simple bioassay for this compound in the presence of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid microbiological assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Deep Dive: An In-depth Technical Guide to 5-Fluorocytosine and its Analogs for Researchers and Drug Developers

An authoritative guide on the structural analysis of the pivotal antifungal agent, 5-Fluorocytosine (5-FC), and its derivatives. This document provides a comprehensive overview of the molecule's three-dimensional architecture, the experimental techniques used to elucidate it, and its mechanism of action, tailored for professionals in pharmaceutical research and development.

Introduction

This compound (5-FC), a synthetic fluorinated pyrimidine analog, has been a cornerstone in the treatment of severe fungal infections for decades. Its efficacy as a prodrug, which is selectively converted to the cytotoxic compound 5-fluorouracil (5-FU) within fungal cells, hinges on its unique structural properties.[1] A thorough understanding of the molecular structure of 5-FC and its analogs is paramount for the rational design of new, more effective antifungal agents and for optimizing existing therapeutic strategies. This technical guide delves into the structural analysis of 5-FC, presenting key quantitative data, detailed experimental methodologies, and a visualization of its metabolic pathway.

Molecular Structure and Quantitative Analysis

The three-dimensional arrangement of atoms in this compound and its analogs dictates their chemical reactivity and biological activity. High-resolution techniques such as X-ray crystallography and computational modeling provide precise data on bond lengths, bond angles, and crystal packing.